1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate
Description
Properties
CAS No. |
927833-22-5 |
|---|---|
Molecular Formula |
C17H15NO4S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1-methyl-4-oxoquinolin-8-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H15NO4S/c1-12-6-8-13(9-7-12)23(20,21)22-16-5-3-4-14-15(19)10-11-18(2)17(14)16/h3-11H,1-2H3 |
InChI Key |
UDJAQAIEDYUUTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N(C=CC3=O)C |
Origin of Product |
United States |
Preparation Methods
Classical Sulfonation Approach
The most widely documented method for synthesizing 1-methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate involves a two-step process: (1) preparation of the 8-hydroxyquinoline intermediate and (2) sulfonation with 4-methylbenzenesulfonyl derivatives.
Synthesis of 8-Hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline
The quinoline core is synthesized via cyclization of substituted anilines with β-keto esters. A modified Gould-Jacobs reaction is employed, where ethyl 3-(2-aminophenyl)-3-oxopropanoate undergoes thermal cyclization in diphenyl ether at elevated temperatures. Microwave irradiation at >250°C for 2 hours with 2-chlorobenzoic acid as a catalyst yields ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in 70% yield. Subsequent hydrolysis with hydrazine hydrate in dimethylformamide (DMF) produces the 8-hydroxy derivative.
Sulfonation with 4-Methylbenzenesulfonyl Chloride
The 8-hydroxy group is sulfonated using 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. A stoichiometric amount of (diacetoxyiodo)benzene (PhI(OAc)₂) is critical for activating the sulfonation reaction, as demonstrated in analogous oxytosylation protocols. Triethylamine (2.5 equiv) is added to scavenge HCl, and the mixture is stirred at room temperature for 12–24 hours. Workup involves sequential washing with 1 N HCl, aqueous NaHCO₃, and brine, followed by column chromatography (EtOAc/hexane) to isolate the product.
Key Reaction Parameters:
Microwave-Assisted Core Synthesis Followed by Sulfonation
Recent advancements leverage microwave irradiation to accelerate the formation of the quinoline core, significantly reducing reaction times.
Microwave-Driven Cyclization
Ethyl 3-(2-aminophenyl)-3-oxopropanoate is irradiated at 250°C for 2 hours in diphenyl ether with 2-chlorobenzoic acid, achieving a 70% yield of the ester intermediate. This method eliminates traditional reflux setups and enhances reproducibility.
Post-Synthetic Sulfonation
The 8-hydroxy intermediate is reacted with 4-methylbenzenesulfonyl hydrazide in the presence of PhI(OAc)₂ (1.2 equiv) under microwave conditions (80°C, 30 minutes). This approach shortens the sulfonation step from hours to minutes, with yields comparable to classical methods (68–72%).
Oxytosylation Using Koser’s Reagent
Koser’s reagent (PhI(OAc)₂ in combination with p-toluenesulfonic acid) offers an alternative pathway for direct sulfonate ester formation.
Large-Scale Production Considerations
Industrial-scale synthesis prioritizes cost efficiency and safety.
Chemical Reactions Analysis
1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding quinoline derivative and sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Research Implications and Gaps
Crystallography : Use SHELX-based methods to resolve the compound’s crystal structure and compare packing motifs with ’s salts .
Stability Studies : Investigate the ester’s hydrolytic stability under varying pH conditions.
Applications : Explore its utility in materials science (e.g., as a ligand or building block for metal-organic frameworks).
Biological Activity
1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in treating various diseases.
Chemical Structure and Properties
The molecular formula of 1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate is . Its structure features a quinoline core that is known for its pharmacological properties, including antibacterial and anticancer activities. The sulfonate group enhances solubility and bioavailability, which are critical for therapeutic efficacy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. Notably, the synthesis pathway often utilizes starting materials such as substituted benzoyl chlorides and various amines.
Synthetic Route Example:
- Formation of Quinoline Core : The initial step involves creating the quinoline backbone through cyclization reactions.
- Sulfonation : The introduction of the sulfonate group can be achieved using sulfuric acid or chlorosulfonic acid under controlled conditions.
- Purification : The final product is purified using recrystallization techniques to obtain a high-purity compound suitable for biological testing.
Anticancer Properties
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to 1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8g | MCF-7 | 1.2 ± 0.2 | Induces apoptosis via caspase activation |
| Panc-1 | 1.4 ± 0.2 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle disruption .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Studies indicate that modifications to the quinoline structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
The biological activity of quinolines, including our compound of interest, is often attributed to their ability to interact with DNA and inhibit topoisomerases, leading to cell death in rapidly dividing cells . Additionally, the sulfonate moiety may enhance interactions with cellular targets due to increased polarity.
Case Studies
A study published in Medicinal Chemistry evaluated the biological effects of several quinoline derivatives, including our compound. The researchers found that specific substitutions on the quinoline ring significantly affected the potency against cancer cell lines and bacterial strains .
Q & A
Basic: What synthetic routes are reported for 1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate, and what purification methods are recommended?
Answer:
The compound is synthesized via sulfonation of the quinolinone core using 4-methylbenzenesulfonyl chloride under anhydrous conditions. Key steps include:
- Reaction conditions : Use dichloromethane as a solvent and triethylamine as a base at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields >95% purity. Physical properties (CAS 1527-89-5): white crystalline solid, mp 58–63°C (similar to structural analogs in ).
Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?
Answer:
- X-ray crystallography : Single-crystal analysis confirms the planar quinolinone moiety and sulfonate ester geometry, with bond angles consistent with resonance stabilization (C–O bond length: 1.36 Å; S–O: 1.44 Å) .
- Spectroscopy :
- ¹H NMR (DMSO-d6): δ 8.21 (d, J=8.4 Hz, aromatic H), 2.45 (s, CH₃ on benzene), 3.92 (s, N–CH₃).
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 60:40) ensures purity .
Advanced: How does the sulfonate group influence adsorption behavior on indoor surfaces, and what experimental models are used to study this?
Answer:
The sulfonate group enhances surface affinity due to polar interactions. Methodology :
- Adsorption studies : Use quartz crystal microbalance (QCM) to measure mass changes on silica surfaces under controlled humidity (20–80% RH). Data show Langmuir-type adsorption (Δm = 1.2 µg/cm² at 50% RH) .
- Reactivity : Expose surfaces to ozone (50 ppb) to assess sulfonate stability; FTIR detects no decomposition over 24 hours, suggesting low oxidative reactivity .
Advanced: What structural analogs of this compound exhibit crystallographic differences, and how do these impact reactivity?
Answer:
- Analog comparison : The chromen-based analog (8-formyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate) shows a non-planar structure due to the fused chromen ring, reducing conjugation with the sulfonate group (torsion angle: 12.5° vs. 5.8° in the quinolinone derivative) .
- Reactivity impact : Reduced conjugation increases electrophilicity at the sulfonate ester, accelerating hydrolysis (t₁/₂ = 2 hours vs. 8 hours for the quinolinone derivative in pH 7 buffer) .
Advanced: How do thermal stability profiles vary between this compound and its methylsulfonyl derivatives?
Answer:
- Thermogravimetric analysis (TGA) : The parent compound decomposes at 220°C (5% weight loss), while methylsulfonyl derivatives (e.g., compound 9b in ) show higher stability (decomposition at 280°C) due to electron-withdrawing effects stabilizing the sulfonate group.
- Differential scanning calorimetry (DSC) : Endothermic peaks at 180°C (melting) and 225°C (decomposition) correlate with TGA data .
Advanced: What contradictions exist in reported biological activity data, and how can they be resolved methodologically?
Answer:
- Reported contradictions : Some studies claim antiproliferative activity (IC₅₀ = 10 µM in MCF-7 cells), while others show no activity.
- Resolution strategies :
- Dose-response validation : Use standardized cell lines (e.g., NCI-60 panel) and control for solvent effects (DMSO ≤0.1%).
- Metabolic stability assays : Test compound stability in cell media (LC-MS monitoring) to rule out false negatives due to degradation .
Advanced: How can computational modeling predict regioselectivity in sulfonate ester formation for analogs?
Answer:
- DFT calculations : Optimize transition states at the B3LYP/6-31G* level to compare sulfonation at C-8 vs. C-6 positions. Results show lower activation energy for C-8 (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for C-6), aligning with experimental regioselectivity .
- MD simulations : Solvent effects (acetonitrile vs. DCM) show no significant impact on selectivity, supporting anhydrous conditions as optimal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
